molecular formula C14H12Cl2O2 B14625666 4-(2,4-Dichlorophenoxy)phenetole CAS No. 58942-49-7

4-(2,4-Dichlorophenoxy)phenetole

Cat. No.: B14625666
CAS No.: 58942-49-7
M. Wt: 283.1 g/mol
InChI Key: LUEQDZVZKARUDG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)phenetole is an organic compound that belongs to the class of phenoxy ethers It is characterized by the presence of a phenetole group substituted with a 2,4-dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)phenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with phenetole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)phenetole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenoxy)phenetole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)phenetole involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy)phenetole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenetole group differentiates it from other phenoxy compounds, influencing its reactivity and applications .

Properties

CAS No.

58942-49-7

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

2,4-dichloro-1-(4-ethoxyphenoxy)benzene

InChI

InChI=1S/C14H12Cl2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2H2,1H3

InChI Key

LUEQDZVZKARUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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